[1-(Benzenesulfonyl)-1H-indol-3-yl](phenyl)iodanium chloride
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Overview
Description
1-(Benzenesulfonyl)-1H-indol-3-yliodanium chloride: is a synthetic organic compound that belongs to the class of iodonium salts. These compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the benzenesulfonyl and indole groups in the molecule adds to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-1H-indol-3-yliodanium chloride typically involves the reaction of an indole derivative with benzenesulfonyl chloride and a suitable iodonium source. One common method includes the use of iodobenzene diacetate as the iodonium source. The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodonium group in 1-(Benzenesulfonyl)-1H-indol-3-yliodanium chloride can undergo nucleophilic substitution reactions, where the iodonium group is replaced by a nucleophile.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the indole moiety.
Coupling Reactions: It can be used in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Coupling Reactions: Palladium or copper catalysts are often employed in these reactions.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, nucleophilic substitution with a thiol would yield a thioether derivative, while coupling reactions could produce various biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Catalysis: It can act as a catalyst or catalyst precursor in various organic transformations.
Biology and Medicine:
Drug Development: The compound’s reactivity makes it useful in the synthesis of potential drug candidates, particularly those involving indole derivatives.
Bioconjugation: It can be used to modify biomolecules, such as proteins or nucleic acids, for various biological studies.
Industry:
Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: It may be used in the development of new agrochemical agents.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-1H-indol-3-yliodanium chloride involves the formation of reactive intermediates that facilitate various organic transformations. The iodonium group acts as a leaving group, allowing nucleophiles to attack the electrophilic center. The benzenesulfonyl and indole groups can also participate in stabilizing intermediates and transition states, enhancing the compound’s reactivity.
Comparison with Similar Compounds
- 1-(Benzenesulfonyl)-1H-indol-3-yliodonium chloride
- 1-(Benzenesulfonyl)-1H-indol-3-yliodonium bromide
- 1-(Benzenesulfonyl)-1H-indol-3-yliodonium acetate
Uniqueness: The presence of the chloride ion in 1-(Benzenesulfonyl)-1H-indol-3-yliodanium chloride makes it distinct from its bromide and acetate counterparts. The chloride ion can influence the compound’s solubility, reactivity, and the types of reactions it can undergo. Additionally, the combination of the benzenesulfonyl and indole groups provides unique electronic and steric properties that can be exploited in various synthetic applications.
Properties
CAS No. |
112890-09-2 |
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Molecular Formula |
C20H15ClINO2S |
Molecular Weight |
495.8 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)indol-3-yl]-phenyliodanium;chloride |
InChI |
InChI=1S/C20H15INO2S.ClH/c23-25(24,17-11-5-2-6-12-17)22-15-19(18-13-7-8-14-20(18)22)21-16-9-3-1-4-10-16;/h1-15H;1H/q+1;/p-1 |
InChI Key |
SKALEZPUAXXLMJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)[I+]C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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